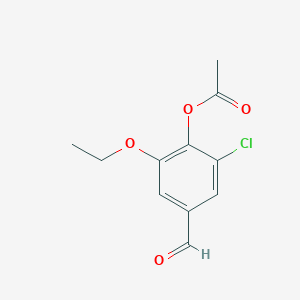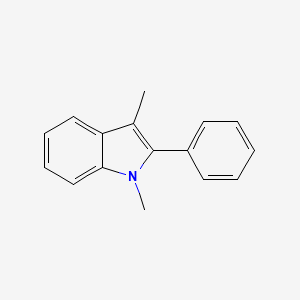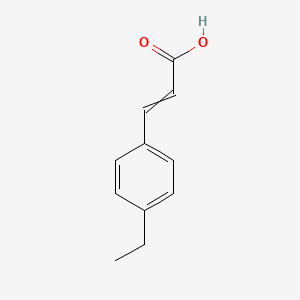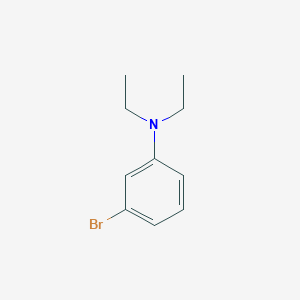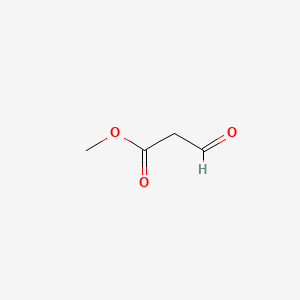
2-Chloro-3-(chloromethyl)-7-methoxyquinoline
Descripción general
Descripción
2-Chloro-3-(chloromethyl)-7-methoxyquinoline, also known as 2C3CMQ, is a synthetic quinoline derivative with a wide range of applications in scientific research. It is a colorless or white crystalline solid with a low melting point, and is soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO). 2C3CMQ has been widely used in the study of various biological processes, including protein-protein interactions, enzyme kinetics, and drug metabolism.
Aplicaciones Científicas De Investigación
Chemosensor for Metal Ions
Quinoline derivatives have been characterized for their application as chemosensors for metal ions. For example, a study describes the synthesis and application of a quinoline-appended crown ether that selectively responds to Cd^2+ ions over other tested metal ions through fluorescence enhancement. This property is particularly useful for detecting Cd^2+ concentrations in waste effluent streams and in food products, highlighting the potential of quinoline derivatives in environmental monitoring and food safety applications (Prodi et al., 2001).
Antimicrobial and Antifungal Screening
Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. One study synthesized thiazolidinone derivatives from quinoline compounds and screened them against different microorganisms. The novel compounds showed significant activity, demonstrating the potential of quinoline derivatives as antimicrobial and antifungal agents, which could be relevant to the study of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline in pharmaceutical research (Rana et al., 2008).
Anticancer Research
Quinoline derivatives have been explored for their efficacy in cancer treatment. A study on chloroquine, a quinoline derivative, showed its ability to sensitize breast cancer cells to chemotherapy independent of autophagy, highlighting its potential use in combination with other anticancer drugs. This research underscores the potential of quinoline derivatives in enhancing the efficacy of cancer treatment regimens (Maycotte et al., 2012).
Propiedades
IUPAC Name |
2-chloro-3-(chloromethyl)-7-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-15-9-3-2-7-4-8(6-12)11(13)14-10(7)5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHNEESGHIDYMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368851 | |
| Record name | 2-Chloro-3-(chloromethyl)-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836402 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
73863-49-7 | |
| Record name | 2-Chloro-3-(chloromethyl)-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-(chloromethyl)-7-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





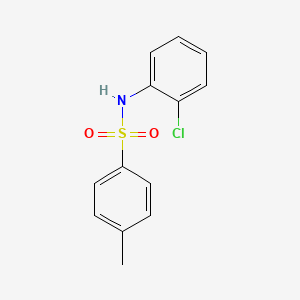


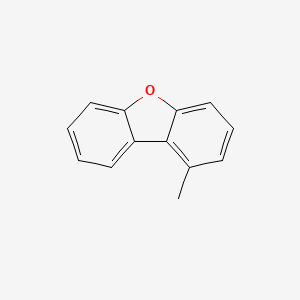
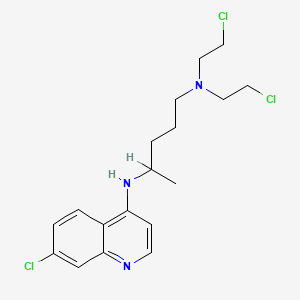

![3,6-Dichloro-2-(5-chloro-2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1607425.png)
